molecular formula C15H19N5O B2901437 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2415471-96-2

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2901437
CAS No.: 2415471-96-2
M. Wt: 285.351
InChI Key: PIBFPZSPBSNJOR-UHFFFAOYSA-N
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Description

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that contains a cyclopropyl group, a pyridazinylpiperazine moiety, and an oxazole ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The pyridazinylpiperazine moiety can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole ring.

Scientific Research Applications

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone, which exhibit similar pharmacological activities.

    Oxazole Derivatives: Compounds with the oxazole ring, known for their diverse biological activities.

Uniqueness

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, pyridazinylpiperazine moiety, and oxazole ring makes it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-2-15(17-16-5-1)20-8-6-19(7-9-20)11-13-10-14(21-18-13)12-3-4-12/h1-2,5,10,12H,3-4,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBFPZSPBSNJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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